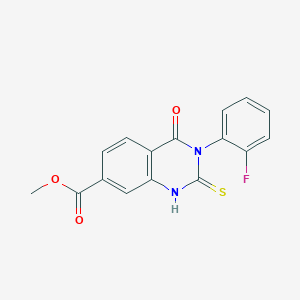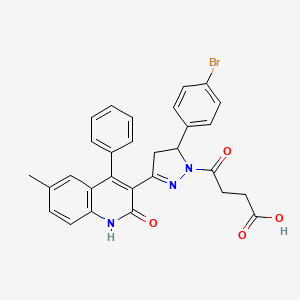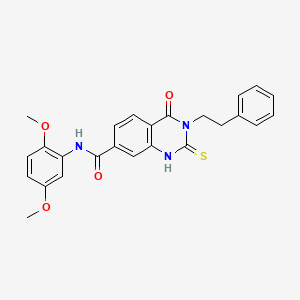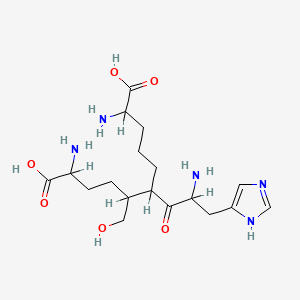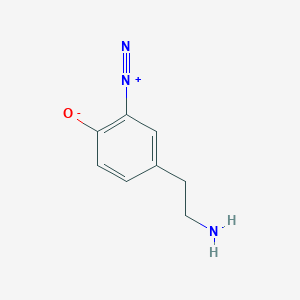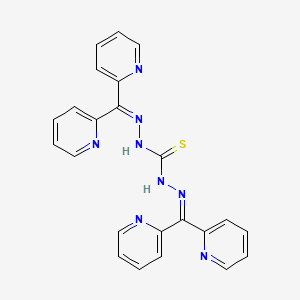![molecular formula C12H10N2O3S B1230589 N-[(3-hydroxyanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1230589.png)
N-[(3-hydroxyanilino)-sulfanylidenemethyl]-2-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-hydroxyanilino)-sulfanylidenemethyl]-2-furancarboxamide is a member of thioureas.
Applications De Recherche Scientifique
Synthesis and Catalysis : A study by Li et al. (2017) details the catalytic oxidative amidation of 5-hydroxymethylfurfural to synthesize 2,5-Furandicarboxamide, which involved intermediates like 5-cyano-2-furancarboxamide.
Antibacterial Activities : Research by Siddiqa et al. (2022) focuses on the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its derivatives, investigating their in vitro antibacterial activities against drug-resistant bacteria.
Furan Derivatives Synthesis : A study by Bossio et al. (1994) describes the synthesis of a novel class of furan derivatives, including N-substituted 3-aryl-4-arylsulfonyl-2,5-dihydro-5-oxofuran-2-carboxamides.
Antitumor Activities : The synthesis of compounds related to N-[(3-hydroxyanilino)-sulfanylidenemethyl]-2-furancarboxamide for antitumor activities is detailed in a study by Xu Xin-hua (2008).
Food Science Applications : In the context of food science, a study by Anese et al. (2013) discusses the mitigation of furanic compounds, including furan and 5-hydroxymethylfurfural, in food.
Chemical Sensor Development : Research by Ravichandiran et al. (2020) explores the development of a phenoxazine-based fluorescence chemosensor for detecting Cd2+ and CN− ions, incorporating furan-2-carboxamide group.
Polymer Industry : The study by Jiang et al. (2015) investigates Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, a sustainable alternative in polymer industry for manufacturing various polymers.
Antifungal Activity : A study by Wen et al. (2016) on the synthesis of furancarboxamide derivatives shows their potential as antifungal agents against various fungi.
Catalytic Oxidation : Research by Jain et al. (2015) highlights the catalytic oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid using a novel catalyst, indicating applications in chemical manufacturing processes.
Pharmaceutical Applications : A study by Lee et al. (2017) demonstrates the use of a chemical compound similar in structure to this compound for inhibiting the SARS coronavirus helicase.
Crystal Packing Studies : The research by Rahmani et al. (2016) explores the supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds.
Antiviral Drug Development : The work of Spratt et al. (2021) discusses the potential of furan-2-carboxamide derivatives as inhibitors against coronavirus helicases, important for antiviral drug development.
Propriétés
Formule moléculaire |
C12H10N2O3S |
|---|---|
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
N-[(3-hydroxyphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H10N2O3S/c15-9-4-1-3-8(7-9)13-12(18)14-11(16)10-5-2-6-17-10/h1-7,15H,(H2,13,14,16,18) |
Clé InChI |
RMDOBGURCUPDKG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)NC(=S)NC(=O)C2=CC=CO2 |
SMILES canonique |
C1=CC(=CC(=C1)O)NC(=S)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


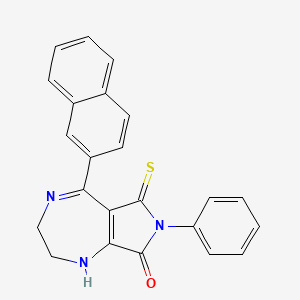
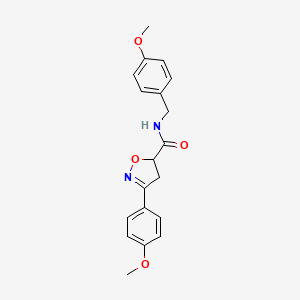
![1-(3,4-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B1230511.png)
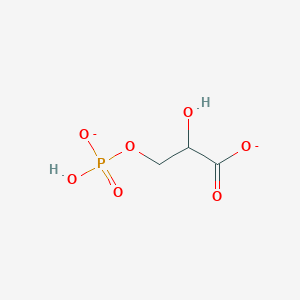
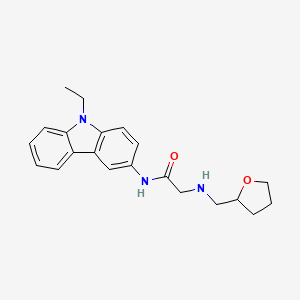
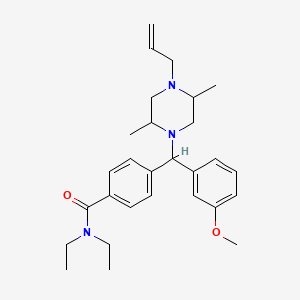
![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B1230517.png)
![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1230520.png)
